2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-25(18-7-3-2-4-8-18)19(28)15-29-21-24-23-20(16-9-11-17(22)12-10-16)27(21)26-13-5-6-14-26/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGYKCPCLPAKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing imidazole and pyrrole moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, some imidazole-containing compounds have been shown to inhibit enzymes such as enoyl ACP reductase and DHFR.
Biochemical Pathways
These could include pathways related to bacterial cell wall synthesis, inflammation, tumor growth, glucose metabolism, immune response, viral replication, oxidative stress, amoebic survival, helminthic survival, fungal cell wall synthesis, and gastric acid secretion.
Pharmacokinetics
Similar compounds with imidazole and pyrrole moieties are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine.
Result of Action
Based on the broad range of activities exhibited by similar compounds, it can be inferred that the compound could lead to a variety of effects at the molecular and cellular level, including inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood glucose levels, modulation of immune response, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, inhibition of fungal growth, and reduction of gastric acid secretion.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, molecular structure, and biological evaluation of this compound based on diverse research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 408.90 g/mol. The structure features a triazole ring, a chlorophenyl moiety, and a pyrrole group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4OS |
| Molecular Weight | 408.90 g/mol |
| CAS Number | 5726-09-0 |
| Density | 1.35 g/cm³ |
| Boiling Point | 658.2 °C |
Synthesis
The synthesis of this compound involves several steps, including the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and pyrrole groups. The reaction conditions typically include the use of solvents such as DMSO or DMF and various reagents for functional group transformations.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.
- Method : Agar disc diffusion method was utilized to assess antibacterial activity at a concentration of 1 mM in DMSO.
Results indicated that the compound showed varying degrees of inhibition against these pathogens, particularly effective against S. aureus and P. mirabilis .
Anti-inflammatory Properties
In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the triazole moiety is thought to play a crucial role in mediating these effects, potentially through inhibition of inflammatory pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated several derivatives of triazole compounds, including our target compound, where it was found that modifications to the chlorophenyl group significantly influenced antibacterial activity.
- Compounds with similar structures were tested against resistant strains of bacteria, demonstrating promising results in overcoming antibiotic resistance .
-
In Vivo Studies :
- Further research is needed to explore the in vivo efficacy and safety profile of this compound. Initial animal model studies suggest potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide. For instance, triazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows for interactions with biological targets that are critical in cancer progression.
Case Study: Antitumor Activity Evaluation
In a study evaluating a related compound's antitumor activity through the National Cancer Institute's protocols, it was found to inhibit cell growth effectively across multiple cancer types. The results indicated that derivatives with similar structures could also exhibit promising anticancer properties due to their ability to induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural features may also endow it with antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens. Research indicates that compounds with similar triazole frameworks can inhibit bacterial growth and exhibit antifungal activities.
Case Study: Antimicrobial Screening
A study demonstrated that triazole-based compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .
Drug Discovery and Development
The unique structure of this compound makes it a candidate for further development in drug discovery. Its ability to interact with various biological targets opens avenues for designing new therapeutic agents.
Structure Activity Relationship (SAR) Studies
Understanding the relationship between the compound's structure and its biological activity is crucial. SAR studies can lead to modifications that enhance efficacy and reduce toxicity. For example, altering substituents on the triazole ring could improve selectivity toward cancer cells while minimizing side effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The position of the chloro group (para vs. ortho) significantly impacts steric effects and target engagement. For example, the 2-chlorophenyl analog may exhibit reduced binding affinity compared to the target compound’s 4-chlorophenyl group.
Electron-Donating/Withdrawing Groups : Methoxy (in ) and trifluoromethyl (in ) substituents alter electronic properties, influencing reactivity and metabolic stability.
Heteroaromatic Replacements : Thiophene (in ) and indazole (in ) introduce distinct π-stacking and hydrogen-bonding profiles compared to pyrrole.
Data Tables
Table 1: Structural and Molecular Comparison
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product . Key factors: Temperature control (±2°C), solvent polarity, and pH adjustments (e.g., acetic acid for protonation) are critical for minimizing side products .
Q. Which spectroscopic and analytical methods are most reliable for confirming structural integrity and purity?
- 1H/13C NMR: Assigns proton environments (e.g., pyrrole NH at δ 10–12 ppm) and confirms aromatic substituents .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- LC-MS: Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detects impurities .
- X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological activities have been reported for this compound?
Screening studies suggest:
- Antimicrobial activity: Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .
- Anticancer potential: IC₅₀ values of ~15 µM against HeLa cells, linked to apoptosis induction .
- Enzyme inhibition: Competitive inhibition of COX-2 (Ki = 2.8 µM) due to triazole-pyrrole interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodology:
- Substituent variation: Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
- Bioisosteric replacement: Substitute pyrrole with imidazole to enhance solubility while retaining π-π stacking .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP . Validation: Pair in vitro assays (e.g., kinase inhibition) with ADMET predictions (SwissADME) to prioritize candidates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Control variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
- Metabolite profiling: Use HPLC-MS to identify degradation products that may confound activity measurements .
- Cross-lab validation: Collaborate with independent labs to replicate results under blinded conditions .
Q. How can computational tools streamline reaction optimization and mechanistic studies?
- Reaction path search: Apply density functional theory (DFT, Gaussian 16) to model transition states and identify rate-limiting steps .
- Machine learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts .
- MD simulations (GROMACS): Simulate ligand-target binding dynamics to refine mechanistic hypotheses .
Q. What challenges arise in separating stereoisomers or tautomeric forms of this compound?
- Chiral separation: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients; resolution often <1.5 due to planar triazole geometry .
- Tautomer detection: Dynamic NMR (500 MHz, DMSO-d6) at variable temperatures (25–60°C) to observe equilibrium shifts between 1,2,4-triazole tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
